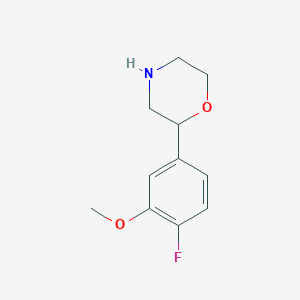

2-(4-Fluoro-3-methoxyphenyl)morpholine

描述

2-(4-Fluoro-3-methoxyphenyl)morpholine is a substituted morpholine derivative characterized by a fluorine atom at the para position and a methoxy group at the meta position on the phenyl ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic profile, solubility, and binding affinity to biological targets. It has been identified as a key intermediate or active component in pharmaceuticals targeting neurological disorders, cancer, and infectious diseases .

属性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-14-10-6-8(2-3-9(10)12)11-7-13-4-5-15-11/h2-3,6,11,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZXXACRUFZISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CNCCO2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)morpholine typically involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with morpholine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is carried out at elevated temperatures, usually between 80-100°C, to facilitate the coupling process .

Industrial Production Methods

Industrial production of 2-(4-Fluoro-3-methoxyphenyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

化学反应分析

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an organic solvent.

Major Products

Oxidation: 2-(4-Hydroxy-3-methoxyphenyl)morpholine.

Reduction: 2-(3-Methoxyphenyl)morpholine.

Substitution: 2-(4-Substituted-3-methoxyphenyl)morpholine derivatives.

科学研究应用

Chemical Properties and Structure

The compound 2-(4-Fluoro-3-methoxyphenyl)morpholine features a morpholine ring substituted with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. The methoxy group also contributes to the compound's chemical reactivity and stability.

Anticancer Activity

Research indicates that compounds similar to 2-(4-Fluoro-3-methoxyphenyl)morpholine exhibit promising anticancer properties. For instance, studies have shown that derivatives of morpholine can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, revealing significant antitumor activity against human tumor cells with mean growth inhibition values indicating effective cytotoxicity .

Neuropharmacological Effects

Morpholine derivatives are known for their interactions with neurotransmitter systems. 2-(4-Fluoro-3-methoxyphenyl)morpholine may act as an inhibitor of dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) . This interaction highlights the compound's potential as a substrate-type monoamine releaser, which could be beneficial in neuropsychiatric treatments.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that morpholine derivatives can exhibit antibacterial effects against various microbial strains, indicating their potential role in developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a notable study, researchers synthesized various phenylmorpholine analogs, including 2-(4-Fluoro-3-methoxyphenyl)morpholine, and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that these compounds had significant growth inhibition rates, suggesting their potential as anticancer agents .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of morpholine derivatives, including 2-(4-Fluoro-3-methoxyphenyl)morpholine. The research highlighted its selective inhibition of dopamine and norepinephrine transporters, supporting its use in treating mood disorders .

作用机制

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application being investigated .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(4-Fluoro-3-methylphenyl)morpholine

- Structural Difference : Replaces the methoxy group with a methyl group.

- Impact : The methyl group is less polar than methoxy, reducing solubility but enhancing lipophilicity. This substitution may improve blood-brain barrier penetration, making it suitable for central nervous system (CNS)-targeted therapies.

Data :

3-(4-Fluorophenyl)morpholine Hydrochloride

- Structural Difference : Fluorine is retained at the para position, but the morpholine is attached at the meta position of the phenyl ring.

- Impact: Positional isomerism alters steric and electronic interactions with target receptors. The hydrochloride salt enhances aqueous solubility for intravenous formulations.

Data :

Property 3-(4-Fluorophenyl)morpholine Hydrochloride Molecular Weight 217.67 g/mol Key Application Preclinical CNS drug development

Extended Functionalization of the Morpholine Core

Morpholine Acetal hNK-1 Receptor Antagonist (Compound 17)

- Structural Difference : Incorporates a triazole group and trifluoromethyl substituents.

- Functional Impact : Exhibits potent neurokinin-1 (NK-1) receptor antagonism (IC₅₀ = 0.09 nM) and long-acting efficacy in preclinical models. The triazole group enhances hydrogen bonding with the receptor, while trifluoromethyl groups improve metabolic stability .

- Comparison: Property 2-(4-Fluoro-3-methoxyphenyl)morpholine Compound 17 (NK-1 Antagonist) Target Receptor Not fully characterized hNK-1 (IC₅₀ = 0.09 nM) Half-Life (in vivo) N/A 154 ± 75 min

E/Z-4-(2-{4-[1-(4-Chlorophenyl)-2-(4-Fluoro-3-methoxyphenyl)-propenyl]-phenoxy}-ethyl)-morpholine (Compound 25)

- Structural Difference : Combines the target morpholine with a chlorophenyl-propenyl group via an ethyl linker.

- Functional Impact : Acts as a selective estrogen receptor modulator (SERM) with anti-neoplastic activity. The extended structure allows dual estrogenic/anti-estrogenic effects, relevant in breast cancer therapy .

Data :

Property Compound 25 (SERM) Molecular Weight 482.01 g/mol (ESI-MS) Purity 97.07% (HPLC)

Pharmacological and Functional Comparisons

Anticancer Activity

Antimicrobial and Antifungal Activity

- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine : A related triazole-morpholine hybrid shows broad-spectrum antifungal activity, highlighting the role of sulfur-containing substituents in enhancing antimicrobial potency .

生物活性

2-(4-Fluoro-3-methoxyphenyl)morpholine is a compound of interest in medicinal chemistry due to its unique structural features, which include a morpholine ring and a substituted phenyl group. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Fluoro-3-methoxyphenyl)morpholine can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 215.22 g/mol

- CAS Number : 1251196-34-5

This compound features a fluorine atom and a methoxy group on the phenyl ring, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of methoxy and fluorine substituents has been linked to enhanced cytotoxicity against various cancer cell lines. A study demonstrated that modifications in the position of these substituents could affect the anti-proliferative activity against breast cancer cell lines (e.g., MCF-7) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Fluoro-3-methoxyphenyl)morpholine | MCF-7 | TBD | Inhibition of estrogen receptor signaling |

| Compound A (similar structure) | MCF-7 | 2.17 | Disruption of cell cycle |

| Compound B (similar structure) | A549 | 1.50 | Induction of apoptosis |

Note: TBD = To Be Determined

Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been explored extensively. In vitro studies suggest that 2-(4-Fluoro-3-methoxyphenyl)morpholine exhibits antibacterial and antifungal activities. The presence of halogen substituents, such as fluorine, often enhances the lipophilicity and cellular uptake of these compounds, leading to improved efficacy against microbial strains .

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Neuropharmacological Effects

Research into the neuropharmacological effects of morpholine derivatives indicates potential applications in treating central nervous system disorders. The morpholine moiety can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

The mechanisms by which 2-(4-Fluoro-3-methoxyphenyl)morpholine exerts its biological effects are not fully elucidated but may involve:

- Estrogen Receptor Modulation : The compound may act as a selective estrogen receptor modulator (SERM), influencing estrogenic activity in tissues .

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism .

Case Studies

A notable case study involved the synthesis and evaluation of various morpholine derivatives, including those with similar substitutions to 2-(4-Fluoro-3-methoxyphenyl)morpholine. The study highlighted how different substituent positions on the phenyl ring affected biological activity, particularly in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。